Side-Chain Length and Ether Position Differentiate Ligand Efficiency Relative to N-Allyl and N-(2-Methoxyethyl) Analogs
The 3-methoxypropyl side chain of the title compound increases both hydrogen-bond acceptor count and rotatable bond count compared to the N-allyl analog (CAS 1190265-67-8) and the N-(2-methoxyethyl) variant, while maintaining a terminal methyl ether that the N-allyl compound lacks entirely . In the JAK inhibitor patent family (US 9,394,282), compounds bearing methoxyalkyl carboxamide side chains demonstrate single-digit nanomolar JAK enzyme IC50 values, with chain length modulating isoform selectivity [1]. Although direct head-to-head biochemical data for these three exact compounds have not been published in a single assay, the SAR trend indicates that the 3-methoxypropyl chain balances solubility and target engagement differently from both the shorter-chain and the allyl congeners.
| Evidence Dimension | Calculated physicochemical descriptors and inferred target engagement |
|---|---|
| Target Compound Data | N-(3-methoxypropyl): MW ≈ 338.4 g/mol; H-bond acceptors = 5; rotatable bonds = 8 |
| Comparator Or Baseline | N-allyl: MW = 292.3 g/mol; H-bond acceptors = 3; rotatable bonds = 5. N-(2-methoxyethyl): MW = 324.4 g/mol; H-bond acceptors = 5; rotatable bonds = 7 |
| Quantified Difference | ΔMW = +46.1 and +14.0 g/mol; ΔH-bond acceptors = +2 and 0; ΔRotatable bonds = +3 and +1 |
| Conditions | Calculated from chemical structures; biological inference drawn from JAK inhibitor patent SAR (US 9,394,282) |
Why This Matters
For procurement, the distinct physicochemical signature means the title compound cannot be assumed interchangeable with the N-allyl or N-(2-methoxyethyl) analogs in any assay without explicit bridging data.
- [1] Siu T, Brubaker J, Close J, et al. Pyrazole carboxamides as Janus kinase inhibitors. US Patent 9,394,282 B2, issued July 19, 2016. View Source
